Diisobutyl disulfide

Description

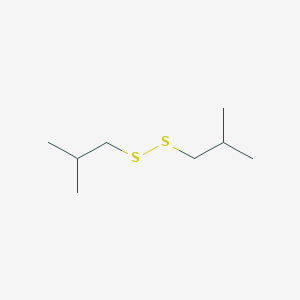

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJROLGQWMBXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164873 | |

| Record name | Diisobutyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-72-5 | |

| Record name | Bis(2-methylpropyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1G437CRNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisobutyl Disulfide

CAS Number: 1518-72-5

This guide provides a comprehensive overview of Diisobutyl disulfide, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, and safety protocols.

Chemical and Physical Properties

This compound, also known as isobutyl disulfide, is an organic compound with the molecular formula C8H18S2.[1] It is a colorless to light yellow liquid with a distinct odor.[2] Its non-polar nature makes it more soluble in organic solvents than in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1518-72-5 | [1] |

| Molecular Formula | C8H18S2 | [1] |

| Molecular Weight | 178.35 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 109 °C at 13 mmHg | |

| Flash Point | 67 °C | |

| Density (Specific Gravity at 20/20) | 0.93 | |

| Refractive Index | 1.49 |

Synthesis of this compound

The synthesis of symmetrical disulfides like this compound can be achieved through various methods. A common approach is the reaction of an alkyl halide with a sulfur-containing reagent. The following is a generalized protocol adapted from the synthesis of analogous dialkyl disulfides.

Experimental Protocol: Synthesis via Alkyl Halide

This protocol describes the synthesis of this compound from isobutyl bromide and sodium disulfide.

Materials:

-

Isobutyl bromide

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Dichloromethane (DCM)

-

Water

-

Phase-transfer catalyst (e.g., didecyldimethylammonium bromide)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and elemental sulfur (1.1 equivalents) in water to prepare the aqueous sodium disulfide solution.

-

Reaction Setup: In a separate flask, dissolve isobutyl bromide (1.0 equivalent) and a catalytic amount of a phase-transfer catalyst (e.g., 2-5 mol%) in dichloromethane.

-

Reaction Execution: Add the aqueous sodium disulfide solution to the organic solution of isobutyl bromide. Stir the resulting biphasic mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Logical Workflow for Synthesis

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

| Analysis Method | Expected Results |

| Purity (GC) | >98.0% |

| ¹H NMR | Confirmation of structure |

| GC-MS | Mass spectrum consistent with C8H18S2, with characteristic fragments. |

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (178.35 g/mol ). Common fragments would result from the cleavage of the disulfide bond and the isobutyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the protons of the isobutyl groups. The chemical shifts and splitting patterns will be characteristic of the isobutyl structure attached to the sulfur atoms.

Biological Significance and Applications in Drug Development

Disulfide bonds are crucial in stabilizing protein structures.[3] In the context of drug development, molecules containing disulfide bonds are being explored for targeted drug delivery systems.[3] These systems are designed to be stable in the bloodstream and release the active drug in the reducing environment of tumor cells, which have higher concentrations of glutathione (B108866) (GSH).[3]

While this compound itself is not a therapeutic agent, it can serve as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. Its reactivity, particularly in thiol-ene reactions, makes it a useful building block in medicinal chemistry.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard | Precautionary Statement |

| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Handling | Wear protective gloves, eye protection, and face protection. |

| Storage | Store in a well-ventilated place. Keep cool. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

In case of fire, use dry chemical, foam, or carbon dioxide for extinction. Standard first aid measures should be followed in case of inhalation, skin contact, eye contact, or ingestion.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Diisobutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diisobutyl disulfide. The information is curated for professionals in research and development, with a focus on delivering precise data, outlining standard experimental methodologies, and illustrating key relationships through detailed diagrams.

Chemical Identity and Structure

This compound, also known as isobutyl disulfide, is an organosulfur compound.[1][2] It is characterized by a disulfide linkage (S-S) flanked by two isobutyl groups.[1] Its structure plays a significant role in its physical properties and chemical reactivity.

Table 1: General Chemical Information

| Identifier | Value | Source(s) |

| CAS Number | 1518-72-5 | [1][2][3] |

| Molecular Formula | C₈H₁₈S₂ | [1][2][3][4] |

| Molecular Weight | 178.35 g/mol | [1][2] |

| IUPAC Name | 2-methyl-1-(2-methylpropyldisulfanyl)propane | [4][5] |

| Synonyms | Isobutyl Disulfide, 2,7-Dimethyl-4,5-dithiaoctane | [1][6] |

| SMILES | CC(C)CSSCC(C)C | [3][5] |

Physical and Chemical Properties

The physical state of this compound under standard conditions is a colorless to pale yellow liquid with a distinct, pungent odor.[1][7] It is classified as a combustible liquid.[7]

Table 2: Key Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | 20 °C | [1][6] |

| Boiling Point | 220.63 °C (estimated) | @ 760 mmHg | [4][6] |

| 215 °C | @ 760 mmHg | [3] | |

| 109 °C | @ 13 mmHg | [7][8][9] | |

| Melting Point | -36.74 °C (estimated) | [6][7][10] | |

| Density | 0.93 g/cm³ | @ 20 °C | [7][8] |

| 0.928 g/mL | [3] | ||

| 0.942 g/cm³ | [6] | ||

| Refractive Index | 1.49 | @ 20 °C | [11] |

| 1.483 | @ 20 °C | [3] | |

| 1.4840 - 1.4870 | [7][8] | ||

| Vapor Pressure | 0.353 mmHg (estimated) | [4] | |

| 0.166 mmHg | @ 25 °C | [6][7] | |

| Flash Point | 67 °C (153 °F) | Closed Cup | [4][7][11] |

Table 3: Solubility and Partitioning Behavior

| Property | Value | Conditions | Source(s) |

| Water Solubility | 6.644 mg/L (estimated) | @ 25 °C | [4] |

| Solvent Solubility | Soluble in organic solvents (e.g., ethanol, ether) | Room Temperature | [1][7] |

| logP (o/w) | 4.895 (estimated) | [4] | |

| 3.67980 | [6] |

Experimental Protocols

Detailed experimental protocols for determining the specific properties of this compound are not publicly available. However, the following sections describe standard methodologies used for determining the key physical properties of liquid chemicals.

3.1 Determination of Boiling Point (Distillation Method)

The boiling point is typically determined via atmospheric distillation.

-

Apparatus Setup: A distillation flask is filled with the this compound sample and a few boiling chips. A condenser is attached, and a calibrated thermometer is placed so that its bulb is just below the side arm of the flask.

-

Heating: The flask is heated gently.

-

Data Recording: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, this is often performed under vacuum (e.g., at 13 mmHg) and the result is reported at that pressure.[7][8][9]

3.2 Determination of Density (Pycnometer Method)

-

Calibration: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20°C) and weighed again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed.

-

Calculation: The density of the sample is calculated by comparing its mass to the mass of the reference substance.

3.3 Determination of Refractive Index (Abbe Refractometer)

-

Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C).

3.4 Determination of Flash Point (Closed-Cup Method)

The flash point is a measure of the lowest temperature at which a liquid's vapors will ignite with an ignition source.

-

Apparatus: A closed-cup tester (e.g., Pensky-Martens) is used.

-

Procedure: The sample cup is filled with this compound to a specified level. The lid is closed, and the sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4]

Visualizations: Workflows and Chemical Relationships

4.1 Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization of a liquid chemical like this compound.

4.2 Synthesis Pathway

This compound can be synthesized through various methods. One common pathway involves the reaction of isobutylene (B52900) with hydrogen sulfide, followed by a reaction with sodium sulfite.[7]

Reactivity and Stability

-

Stability: this compound is a stable compound under normal storage conditions. It is recommended to store it in a cool, well-ventilated, and dark place.

-

Reactivity: As a combustible liquid, it should be kept away from heat, sparks, open flames, and hot surfaces. It may react with strong oxidizing agents, strong acids, and strong bases.[7]

-

Hazard Classification: It is classified as a combustible liquid (H227). Precautionary statements advise wearing protective gloves and eye protection and ensuring proper disposal.

Applications in Research and Drug Development

While specific applications in drug development are not extensively documented in readily available literature, its properties suggest potential utility in several areas:

-

Chemical Intermediate: Its primary use is as an intermediate in the synthesis of other organosulfur compounds.[1] Disulfide bonds are critical in peptide and protein chemistry, making disulfide-containing reagents valuable in bioconjugation and drug delivery research.

-

Solvent Properties: Its non-polar nature and liquid state at room temperature make it a potential solvent for specific non-polar compounds in a laboratory setting.[1][7]

-

Additive: It has been explored for use as an additive in lubricants and fuels.[1]

References

- 1. CAS 1518-72-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 1518-72-5 [thegoodscentscompany.com]

- 5. Disulfide, bis(2-methylpropyl) | C8H18S2 | CID 80284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 1518-72-5 [m.chemicalbook.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 1518-72-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 1518-72-5 | TCI Deutschland GmbH [tcichemicals.com]

Diisobutyl Disulfide: A Technical Guide for Researchers

An In-depth Technical Guide on Diisobutyl Disulfide for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical methods, and potential, though underexplored, relevance in biological systems. The information is tailored for professionals in research and development, with a focus on structured data, detailed protocols, and visual workflows to support laboratory applications.

Core Molecular and Physical Properties

This compound, also known as isobutyl disulfide or by its IUPAC name 2-methyl-1-(2-methylpropyldisulfanyl)propane, is an organic sulfur compound.[1][2] Its fundamental properties are summarized below.

Molecular Identity:

The key physical and chemical properties of this compound are presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1518-72-5 | [3] |

| Appearance | Colorless to light yellow, clear liquid | [2][4] |

| Odor | Distinctive, pungent | [2] |

| Boiling Point | 109 °C at 13 mmHg | [4] |

| Density | 0.93 g/cm³ (at 20°C) | [4] |

| Refractive Index | ~1.49 (at 20°C) | [4] |

| Flash Point | 67 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| Purity (Typical) | >98.0% (GC) | [4] |

Synthesis of this compound: Experimental Protocol

Protocol: Synthesis from Isobutyl Halide and Sodium Disulfide

This method describes the in-situ preparation of sodium disulfide, followed by its reaction with an isobutyl halide (e.g., isobutyl bromide) to yield this compound.

Materials and Reagents:

-

Isobutyl bromide (or other suitable isobutyl halide)

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Ethanol

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Three-necked round-bottom flask

-

Reflux condenser, dropping funnel, and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Disulfide Solution:

-

In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.2 equivalents) in a mixture of deionized water and ethanol.

-

To this solution, add finely ground elemental sulfur (1.1 equivalents).

-

Heat the mixture to reflux with vigorous stirring. Continue heating until all the sulfur has dissolved, which is indicated by the formation of a clear, reddish-brown solution.

-

-

Reaction with Isobutyl Bromide:

-

Allow the sodium disulfide solution to cool slightly.

-

Using a dropping funnel, add isobutyl bromide (1.0 equivalent) dropwise to the stirred solution while maintaining a gentle reflux. The addition should be controlled over a period of approximately 30-45 minutes.

-

After the addition is complete, continue heating the reaction mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to the separatory funnel and shake vigorously to extract the this compound into the organic layer.

-

Separate the organic layer. Perform two additional extractions of the aqueous layer with diethyl ether to maximize yield.

-

Combine all organic extracts and wash them sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound.

-

-

Optional Final Purification:

-

If necessary, the crude product can be further purified by vacuum distillation.

-

Caption: Workflow for the synthesis of this compound.

Analytical Protocols: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile sulfur compounds like this compound.[7][8]

Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound. Instrument parameters should be optimized for the specific equipment and sample matrix used.

Materials and Equipment:

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

Appropriate capillary column (e.g., DB-Sulfur SCD or equivalent non-polar column)[9]

-

Helium (carrier gas)

-

This compound standard

-

Suitable solvent (e.g., hexane (B92381) or isooctane)

-

Volumetric flasks and microsyringes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard at a known concentration (e.g., 1000 ppm) in a suitable solvent.

-

Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Dilute the sample to be analyzed in the same solvent to ensure its concentration falls within the calibration range.

-

-

Instrument Setup (Example Parameters): [9][10]

-

Inlet Temperature: 250-275 °C

-

Carrier Gas: Helium with a constant flow rate (e.g., 1.5-2.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak for this compound based on its retention time (confirmed by injecting the pure standard) and its characteristic mass spectrum.

-

Construct a calibration curve by plotting the peak area against the concentration for the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: General workflow for GC-MS analysis of this compound.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific research into the biological activities or signaling pathways directly modulated by this compound. However, the broader class of organosulfur compounds, particularly those derived from natural sources like garlic, are subjects of extensive study.

Diallyl disulfide (DADS), a well-known compound from garlic, has been shown to exert anti-inflammatory and antioxidant effects.[11][12] It modulates key cellular signaling pathways, including the Nrf-2/HO-1 pathway , which is a primary regulator of the cellular antioxidant response, and suppresses the pro-inflammatory NF-κB pathway .[12]

While direct evidence for this compound is absent, its structural similarity to other bioactive disulfides suggests it could be a candidate for investigation in these areas. Researchers in drug development may consider exploring its potential to modulate similar pathways. Below is a representative diagram of the Nrf-2 antioxidant response pathway, which is a common target for therapeutic investigation and is known to be activated by other disulfides.

Caption: The Nrf-2 signaling pathway, a potential target for disulfide compounds.

References

- 1. Disulfide, bis(2-methylpropyl) | C8H18S2 | CID 80284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1518-72-5: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1518-72-5 | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sylzyhg.com [sylzyhg.com]

- 8. benchchem.com [benchchem.com]

- 9. hpst.cz [hpst.cz]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for Unsymmetrical Disulfides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The disulfide bond (S-S) is a critical functional group in a vast array of biologically active molecules, playing a pivotal role in protein structure, redox regulation, and the mechanism of action of numerous pharmaceuticals.[1][2] Consequently, the development of efficient and selective methods for the synthesis of unsymmetrical disulfides is of paramount importance in drug discovery and development, enabling the construction of novel therapeutics, bioconjugates, and probes. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing unsymmetrical disulfides, with a focus on practical experimental protocols and quantitative data to aid in method selection and implementation.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a versatile and widely employed method for the synthesis of unsymmetrical disulfides. The reaction involves the nucleophilic attack of a thiol on a symmetrical or activated disulfide, leading to the formation of the desired unsymmetrical product. This equilibrium-driven process can be facilitated by catalysts to enhance reaction rates and selectivity.

A notable example is the palladium-catalyzed thiol-disulfide exchange, which offers a broad substrate scope and excellent functional group tolerance under mild conditions.[2][3] This method is particularly valuable for the late-stage functionalization of complex molecules, including peptides and pharmaceuticals.[2][3]

Quantitative Data for PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange[3]

| Thiol (R¹SH) | Disulfide (R²SSR²) | Product (R¹SSR²) | Yield (%) | Time (h) | Temperature (°C) |

| 2-Mercaptobenzothiazole | Dimethyl disulfide | S-(Methylthio)benzothiazole | 95 | 2 | 80 |

| 4-Chlorothiophenol | Diethyl disulfide | 4-Chlorophenyl ethyl disulfide | 92 | 3 | 80 |

| Benzyl (B1604629) mercaptan | Di-tert-butyl disulfide | Benzyl tert-butyl disulfide | 88 | 4 | 80 |

| Thiophenol | Bis(2-hydroxyethyl) disulfide | 2-Hydroxyethyl phenyl disulfide | 96 | 2.5 | 80 |

| Cysteine | Glutathione disulfide (GSSG) | Cysteine-glutathione disulfide | 85 | 5 | 60 |

Experimental Protocol: General Procedure for PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange[3]

-

To a solution of the thiol (1.0 mmol) and the symmetrical disulfide (1.2 mmol) in DMSO (5.0 mL) is added PdCl2 (0.05 mmol, 5 mol%).

-

The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for the time indicated in the table above, or until completion as monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (B1210297) (20 mL).

-

The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired unsymmetrical disulfide.

Oxidative Coupling of Thiols

The direct oxidative cross-coupling of two different thiols presents a straightforward approach to unsymmetrical disulfides. This method's success hinges on controlling the statistical distribution of products (two symmetrical and one unsymmetrical disulfide) to favor the desired heterodimer. Various oxidants and catalytic systems have been developed to achieve this selectivity.

Quantitative Data for Iodine-Catalyzed Aerobic Oxidative Coupling

| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹SSR²) | Yield (%) | Time (h) |

| 4-Methoxybenzenethiol | Benzyl mercaptan | 4-Methoxyphenyl benzyl disulfide | 82 | 5 |

| Thiophenol | 1-Propanethiol | Phenyl propyl disulfide | 79 | 6 |

| 2-Naphthalenethiol | Cyclohexanethiol | Cyclohexyl 2-naphthyl disulfide | 85 | 5 |

| 4-Methylbenzenethiol | 2-Mercaptoethanol | 2-Hydroxyethyl 4-methylphenyl disulfide | 76 | 7 |

Experimental Protocol: Iodine-Catalyzed Aerobic Oxidative Coupling of Thiols

-

A mixture of the first thiol (1.0 mmol), the second thiol (1.0 mmol), and iodine (0.1 mmol, 10 mol%) in a suitable solvent such as acetonitrile (B52724) (5 mL) is stirred at room temperature under an atmosphere of air (balloon).

-

The reaction is monitored by TLC. Upon completion (typically 5-7 hours), the reaction mixture is diluted with ethyl acetate (20 mL).

-

The organic layer is washed with aqueous Na2S2O3 solution (10 mL) to remove excess iodine, followed by water (10 mL) and brine (10 mL).

-

The organic phase is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel to yield the pure unsymmetrical disulfide.

Synthesis via Sulfenyl Derivatives

A highly effective strategy for the selective synthesis of unsymmetrical disulfides involves the reaction of a thiol with an electrophilic sulfenyl derivative. This approach avoids the statistical mixtures often encountered in direct oxidative couplings. A variety of sulfenylating agents can be employed, with sulfenyl chlorides and their in situ generated precursors being particularly common.

A robust and "green" one-pot method utilizes 1-chlorobenzotriazole (B28376) (BtCl) to activate the first thiol, forming a benzotriazolated thiol intermediate (RSBt).[1][4] This intermediate then reacts cleanly with a second thiol to furnish the unsymmetrical disulfide.[1][4] This method is advantageous as it avoids the use of harsh oxidants and the benzotriazole (B28993) byproduct can be recycled.[1]

Quantitative Data for Unsymmetrical Disulfide Synthesis Using 1-Chlorobenzotriazole[1][4]

| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹SSR²) | Yield (%) |

| p-Methoxybenzenethiol | 1-Propanethiol | p-Methoxyphenyl propyl disulfide | 85 |

| Benzyl mercaptan | p-Toluenethiol | Benzyl p-tolyl disulfide | 92 |

| Thiophenol | t-Butyl mercaptan | t-Butyl phenyl disulfide | 88 |

| 1-Propanethiol | t-Butyl mercaptan | t-Butyl propyl disulfide | 75 |

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole[4]

-

A solution of 1-chlorobenzotriazole (1.0 eq) in anhydrous CH2Cl2 is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of the first thiol (R¹SH, 1.0 eq) in anhydrous CH2Cl2 is added dropwise to the cooled BtCl solution. The mixture is stirred at -78 °C for 30 minutes.

-

A solution of the second thiol (R²SH, 1.0 eq) in anhydrous CH2Cl2 is then added slowly to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

-

The aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Conclusion

The synthesis of unsymmetrical disulfides is a well-developed field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route will depend on factors such as substrate scope, functional group tolerance, scalability, and the desired level of "greenness." The methods outlined in this guide—thiol-disulfide exchange, oxidative coupling, and the use of sulfenyl derivatives—represent the core strategies that are widely applicable in research, particularly in the context of drug development. The provided quantitative data and detailed experimental protocols serve as a practical starting point for the implementation of these important transformations.

References

An In-depth Technical Guide to the Physical Properties of Diisobutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of two key physical properties of diisobutyl disulfide (CAS No: 1518-72-5): its boiling point and density. The information is compiled and presented to be a reliable resource for laboratory and research applications.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. It is critical to note that the boiling point is significantly dependent on pressure.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 109 °C | at 13 mmHg | [1][2][3][4] |

| ~220.63 °C | at 760 mmHg (estimated) | [5] | |

| 215 °C | Not Specified | [6] | |

| Density | 0.93 g/cm³ | at 20 °C | [1][2][3] |

| 0.928 g/mL | Not Specified | [6] |

Experimental Protocols

While the specific experimental protocols used by each supplier to determine the cited values are not publicly available, this section outlines the standard, widely accepted laboratory methodologies for determining the boiling point and density of liquid chemical compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when values are reported at reduced pressures, specific apparatus is required.

-

Distillation Method: A common and straightforward method involves the simple distillation of the liquid.[3][5] The sample (typically >5 mL) is heated in a distillation flask, and the temperature of the vapor that distills is measured.[3][5] The thermometer bulb must be positioned correctly in the vapor path to get an accurate reading.[3] It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]

-

Micro Boiling Point (Thiele Tube) Method: This technique is ideal for small sample volumes (<0.5 mL).[3] A small amount of the liquid is placed in a fusion tube, along with an inverted, sealed-end capillary tube.[3] The assembly is heated in an oil bath within a Thiele tube, which ensures uniform heating.[3] As the liquid heats, air trapped in the capillary is expelled.[7] The boiling point is the temperature at which, upon cooling, the liquid is drawn back into the capillary tube.[3][7][8]

Determination of Density

Density is the mass of a substance per unit of volume.[9][10] Temperature must be controlled and recorded as it influences density.

-

Pycnometry: This is a highly accurate method for determining the density of liquids.[4][9] A pycnometer, a glass flask with a precisely known volume, is weighed when empty, then when filled with the sample liquid. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.[4]

-

Hydrometer Method: A hydrometer is an instrument that is floated in the liquid to measure its relative density.[10] The hydrometer is calibrated to be read directly from a scale at the point where the liquid surface meets the stem.[10] This method is fast but generally less accurate than pycnometry.

-

Vibrating Tube Densimeter: This modern, automated method measures the oscillation frequency of a U-shaped tube filled with the sample liquid.[4][9] The frequency changes based on the density of the liquid in the tube.[4] This technique is rapid, requires a small sample volume, and provides high accuracy.[4]

Visualization of Workflow

The following diagram illustrates a generalized workflow for the characterization and documentation of the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. phillysim.org [phillysim.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. calnesis.com [calnesis.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-Depth Technical Guide to the Solubility of Diisobutyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl disulfide in various organic solvents. This document is intended to serve as a valuable resource for laboratory researchers, medicinal chemists, and professionals in the field of drug development who utilize this compound in their work.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₁₈S₂. It is a colorless to light yellow liquid with a characteristic odor. Structurally, it consists of two isobutyl groups linked by a disulfide bond. This non-polar nature significantly influences its solubility properties, rendering it more soluble in organic solvents than in water[1]. Its utility spans various applications, including its use as a chemical intermediate in synthesis and as a potential additive in certain industrial products.

Solubility of this compound

Based on the principle of "like dissolves like," this compound, being a non-polar molecule, is expected to exhibit good solubility in non-polar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | High |

| Toluene | Non-polar | High |

| Diethyl Ether | Moderately Polar | High[2] |

| Acetone | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Moderately Polar | Moderate to High |

| Ethanol (B145695) | Polar Protic | High[2] |

| Methanol | Polar Protic | Moderate |

| Water | Polar Protic | Low / Insoluble[2] |

Note: This table is based on general principles of solubility and qualitative statements from available literature. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for measuring thermodynamic solubility[4][5][6][7].

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of a visible excess of the liquid disulfide ensures that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the mixture to stand undisturbed at the set temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with this compound) using a calibrated pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as gas chromatography, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., GC peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the filtered saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Thiol-Disulfide Exchange

While specific signaling pathways involving this compound are not well-documented, the disulfide bond is a key functional group that can participate in thiol-disulfide exchange reactions. This is a fundamental process in biological systems for the regulation of protein function and response to oxidative stress[8][9]. The diagram below illustrates this general reaction.

This reaction is crucial in many biological processes, and while this compound is a synthetic molecule, its disulfide bond has the potential to interact with biological thiols, a consideration for its use in drug development and biological research.

References

- 1. CAS 1518-72-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 1518-72-5 [thegoodscentscompany.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Diisobutyl Disulfide: A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety precautions and handling guidelines for Diisobutyl disulfide (CAS No. 1518-72-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and management of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid with a characteristic pungent odor.[1][2] It is an organosulfur compound that is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18S2 | [1] |

| Molar Mass | 178.36 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Odor | Pungent | [1] |

| Boiling Point | 109 °C at 13 mmHg | [1] |

| Flash Point | 67 °C (153 °F) | [3] |

| Density | 0.93 g/cm³ | [1][4] |

| Refractive Index | 1.4840-1.4870 | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

Hazard Identification and Toxicology

This compound is classified as a combustible liquid and can be irritating to the eyes, skin, and respiratory system.[1][5]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[5]

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: May be harmful if swallowed.[5]

Currently, there is no information available to indicate that this compound is a carcinogen.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[5]

-

Avoid inhalation of vapor or mist.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[6][10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, PVC) and a lab coat or overalls.[10] Gloves should be inspected before use.[5][10]

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be required under normal use.[10] For spills or in situations with inadequate ventilation, use a full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[5][10]

Emergency Procedures

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek medical advice.[1][5]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5][6] If skin irritation occurs, get medical advice/attention.[6]

-

If inhaled: Move the person into fresh air.[5] If not breathing, give artificial respiration.[5] Consult a physician.[5]

-

If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Consult a physician.[5]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use "alcohol" foam, dry chemical, or carbon dioxide for small fires.[5] For large fires, use water spray, fog, or foam.[5][7]

-

Unsuitable extinguishing media: Do not use a solid water stream as it may be ineffective.[5]

-

Specific hazards: The substance is combustible. Containers may explode when heated.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[8]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures:

-

Personal precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[5][6]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]

-

Methods for cleaning up: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.[5] Absorb with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6]

Experimental Protocols

Detailed experimental protocols for toxicological and safety studies of this compound are not publicly available in the searched safety data sheets and chemical databases. Such studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. For specific experimental methodologies, it is recommended to consult specialized toxicological literature or contact the chemical supplier for more detailed information.

Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for handling a this compound spill, from initial detection to final disposal.

Caption: Logical workflow for this compound spill management.

References

- 1. This compound [chembk.com]

- 2. CAS 1518-72-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 1518-72-5 [thegoodscentscompany.com]

- 4. 1518-72-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. pembina.com [pembina.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Disulfide Compounds in Foods: Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of disulfide compounds in various food matrices. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development interested in the chemistry, biological activity, and analytical methodologies related to these important sulfur-containing molecules.

Introduction to Disulfide Compounds in Foods

Disulfide bonds (-S-S-) are covalent linkages formed from the oxidation of two thiol groups (-SH). In the context of food science, they are found in two primary forms: as integral structural components of proteins and as smaller, often volatile, organosulfur compounds that contribute significantly to the aroma, flavor, and potential health benefits of many foods. The presence and concentration of these compounds can be influenced by food processing, preparation, and storage.

Natural Sources and Occurrence of Disulfide Compounds

Disulfide compounds are widely distributed in the food supply, with particularly high concentrations found in certain families of vegetables, as well as in meat and dairy products.

Plant-Based Sources

Allium Vegetables: The genus Allium, which includes garlic, onions, leeks, and chives, is a prominent source of various disulfide compounds. These are typically formed enzymatically upon tissue damage, such as crushing or chopping. The precursor molecules, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are converted by the enzyme alliinase into reactive sulfenic acids, which then condense to form thiosulfinates like allicin (B1665233). Allicin is unstable and quickly decomposes into a variety of more stable disulfide compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene.[1][2]

Shiitake Mushrooms (Lentinula edodes): These mushrooms are a unique source of the cyclic disulfide compound lenthionine (B1200207) (1,2,3,5,6-pentathiepane), which is a key contributor to their characteristic aroma.[3][4] The biosynthesis of lenthionine involves the enzymatic action of γ-glutamyl transpeptidase and C-S lyase on the precursor lentinic acid.[5]

Cruciferous Vegetables (Brassicaceae): This family, which includes broccoli, cabbage, and cauliflower, is known for its high content of glucosinolates. While not disulfide compounds themselves, their breakdown products, isothiocyanates, are sulfur-containing compounds with significant biological activity. Recent research has also revealed the presence of reactive polysulfides in these vegetables.

Animal-Based Sources

Meat and Dairy Products: In meat and milk, disulfide bonds are primarily found as cross-links within and between protein molecules, such as myosin in meat and β-lactoglobulin and κ-casein in milk.[6][7][][9] These disulfide bonds are crucial for maintaining the tertiary and quaternary structures of proteins and are significantly affected by processing methods like heating.[6][7][][9] Heat treatment can lead to the formation of new disulfide bonds, influencing the texture and digestibility of these food products.[6][7][][9]

Quantitative Occurrence of Disulfide Compounds in Selected Foods

The following tables summarize the quantitative data for key disulfide compounds found in various foods. It is important to note that these values can vary significantly depending on the specific cultivar, growing conditions, storage, and processing methods.

Table 1: Occurrence of Allicin and Related Disulfides in Allium Vegetables

| Food Item | Compound | Concentration | Reference(s) |

| Fresh Garlic Clove | Allicin | 12 - 24.1 mg/g dry weight | [] |

| Garlic Powder | Allicin | ~10 mg/g | [6] |

| Garlic Essential Oil | Diallyl disulfide | 32.91% | [10] |

| Garlic Essential Oil | Diallyl trisulfide | 39.79% | [10] |

| Onion Oil | Dipropyl disulfide | 110.2 µ g/100g fresh tissue | [11] |

| Onion Oil | Methyl propyl disulfide | 34.37 µ g/100g fresh tissue | [11] |

Table 2: Occurrence of Lenthionine in Shiitake Mushrooms

| Food Item | Compound | Concentration | Reference(s) |

| Shiitake Mushroom | Lenthionine | 88.2 - 130 µg/g | [12][13] |

Table 3: Disulfide Bond Content in Meat and Dairy Proteins

| Food Item | Protein/Fraction | Disulfide Involvement | Reference(s) |

| Raw Bovine Milk | αs2-casein | 18% involved in disulfide-linked complexes | [9] |

| Raw Bovine Milk | β-lactoglobulin | 25% involved in disulfide-linked complexes | [9] |

| Raw Bovine Milk | κ-casein | 46% involved in disulfide-linked complexes | [9] |

| Processed Pork | Total Protein | Decreased free sulfhydryl groups compared to raw | [6][14][15][16][17] |

| Heated Skim Milk | Total Protein | 75.9% decrease in sulfhydryl content at 95°C | [7] |

Experimental Protocols for Analysis

Accurate quantification of disulfide compounds in food matrices requires specific and validated analytical methods. The choice of method depends on the nature of the compound (volatile vs. non-volatile, small molecule vs. protein-bound) and the complexity of the food matrix.

Extraction and Quantification of Allicin from Garlic by HPLC-UV

This protocol is adapted from established methods for the analysis of allicin in fresh garlic and garlic powder.[9][18][19][20][21]

1. Sample Preparation:

- Fresh Garlic: Peel and crush a known weight of fresh garlic cloves (e.g., 1-2 g) using a garlic press. Immediately transfer the crushed garlic to a centrifuge tube containing a known volume of cold deionized water (e.g., 10 mL). Vortex vigorously for 30-60 seconds to extract the allicin.

- Garlic Powder: Accurately weigh a known amount of garlic powder (e.g., 0.5 g) into a centrifuge tube. Add a known volume of cold deionized water (e.g., 10 mL) and vortex thoroughly to ensure complete hydration and enzymatic reaction.

2. Extraction:

- Centrifuge the garlic slurry at a moderate speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the solid material.

- Carefully collect the supernatant. For cleaner samples, filtration through a 0.45 µm syringe filter is recommended.

3. HPLC-UV Analysis:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 50:50 v/v).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.

- Injection Volume: 20 µL.

- Quantification: Prepare a calibration curve using an allicin standard of known concentration. The concentration of allicin in the sample is determined by comparing its peak area to the calibration curve.

Analysis of Volatile Disulfide Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol is suitable for the analysis of volatile organosulfur compounds in foods like onions and shiitake mushrooms.[11][22][23]

1. Sample Preparation and Extraction:

- Headspace Solid-Phase Microextraction (HS-SPME): Place a known amount of the homogenized food sample into a headspace vial. Heat the vial to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace. Expose a SPME fiber to the headspace to adsorb the analytes.

- Solvent Extraction: Homogenize the food sample with a suitable organic solvent (e.g., dichloromethane).[23] Concentrate the extract to a suitable volume before injection.

2. GC-MS Analysis:

- GC System: A gas chromatograph coupled to a mass spectrometer.

- Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

- Carrier Gas: Helium at a constant flow rate.

- MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

- Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

- Quantification: Use an internal or external standard method for quantification.

Quantification of Total Disulfide Bonds in Proteins using Ellman's Reagent

This spectrophotometric method is widely used to determine the content of free sulfhydryl groups and, by extension, disulfide bonds in proteins.[2][14][17][23][24][25]

1. Principle:

- Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

- To determine the number of disulfide bonds, the protein is first treated with a reducing agent to break the disulfide bonds, and the total number of sulfhydryl groups is then measured. The number of disulfide bonds is calculated by subtracting the number of free sulfhydryl groups (measured without reduction) from the total number of sulfhydryl groups.

2. Procedure:

- Measurement of Free Sulfhydryl Groups:

- Prepare a protein solution in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

- Add DTNB solution to the protein solution.

- Incubate at room temperature for 15 minutes.

- Measure the absorbance at 412 nm.

- Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

- Measurement of Total Sulfhydryl Groups (after reduction):

- To a separate aliquot of the protein solution, add a reducing agent such as dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) to break the disulfide bonds.

- Incubate to ensure complete reduction.

- Follow the same procedure as for free sulfhydryl groups by adding DTNB and measuring the absorbance at 412 nm.

- Calculation of Disulfide Bonds:

- Disulfide bonds (mol/mol protein) = (Total sulfhydryl groups - Free sulfhydryl groups) / 2

Signaling Pathways and Biological Activities

Dietary disulfide compounds are known to exert a range of biological effects, often through the modulation of specific cellular signaling pathways.

Diallyl Disulfide (DADS) and the Nrf2 Signaling Pathway

Diallyl disulfide, a major component of garlic oil, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6][10][15] This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: DADS activates the Nrf2 pathway by inhibiting Keap1, leading to cellular protection.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DADS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), ultimately enhancing the cell's antioxidant capacity.[3][6][10][15]

Antimicrobial Mechanism of Allicin

Allicin exhibits broad-spectrum antimicrobial activity through a multi-targeted mechanism primarily centered on thiol-disulfide exchange reactions.[6][7][]

Caption: Allicin's antimicrobial action involves enzyme inactivation and oxidative stress.

Allicin readily reacts with the thiol groups of cysteine residues in bacterial enzymes and proteins, forming mixed disulfides. This S-thioallylation leads to the inactivation of essential enzymes involved in microbial metabolism and virulence.[7][] Additionally, allicin can deplete the intracellular pool of the antioxidant glutathione (GSH) in bacteria, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress, which further damages cellular components and contributes to cell death.[7][]

Lenthionine and Anti-inflammatory Signaling

Lenthionine from shiitake mushrooms has demonstrated anti-inflammatory properties, in part through the modulation of tumor necrosis factor-alpha (TNF-α) signaling.[2][19][21][23][25]

Caption: Lenthionine exhibits anti-inflammatory effects by inhibiting TNF-α production.

In inflammatory conditions, immune cells like macrophages can be stimulated by endotoxins such as lipopolysaccharide (LPS) to produce pro-inflammatory cytokines, including TNF-α. TNF-α is a key mediator of the inflammatory cascade. Lenthionine has been shown to significantly decrease the production of TNF-α in stimulated immune cells, thereby dampening the inflammatory response.[2][25] The exact molecular mechanism by which lenthionine inhibits TNF-α production is an area of ongoing research but may involve interference with upstream signaling pathways that regulate TNF-α gene expression.

Conclusion

Disulfide compounds are a diverse and important class of molecules in the food we consume. From contributing to the characteristic flavors and aromas of many foods to playing a role in their potential health benefits, the study of these compounds is a rich and rewarding field. This technical guide has provided an overview of their natural sources, quantitative occurrence, and the analytical methods used for their study, along with insights into their mechanisms of action. Continued research in this area will undoubtedly uncover further details about the role of dietary disulfide compounds in human health and nutrition.

References

- 1. Lenthionine, a key flavour compound of shiitake mushrooms, prevents platelet aggregation by inhibiting αIIBβ3 activation | Journal of Food Bioactives [isnff-jfb.com]

- 2. cybermedlife.eu [cybermedlife.eu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effect of Heat Treatment on the Property, Structure, and Aggregation of Skim Milk Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat-induced redistribution of disulfide bonds in milk proteins. 2. Disulfide bonding patterns between bovine beta-lactoglobulin and kappa-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomic quantification of disulfide-linked polymers in raw and heated bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The TNF-α/TNFR2 Pathway: Targeting a Brake to Release the Anti-tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of meat processing methods on changes in disulfide bonding and alteration of protein structures: impact on protein digestion products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of meat processing methods on changes in disulfide bonding and alteration of protein structures: impact on protein digestion products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] The effect of meat processing methods on changes in disulfide bonding and alteration of protein structures: impact on protein digestion products | Semantic Scholar [semanticscholar.org]

- 13. Identification of the source of volatile sulfur compounds produced in milk during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Changes of Meat Proteins During Processing and Their Impact on Quality and Nutritional Values | Annual Reviews [annualreviews.org]

- 18. Lentinan progress in inflammatory diseases and tumor diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of heat and high hydrostatic pressure treatments on disulfide bonding interchanges among the proteins in skim milk. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. "Heat-Induced Redistribution of Disulfide Bonds in Milk Proteins. 2. Di" by Edwin K. Lowe, Skelte G. Anema et al. [digitalcommons.calpoly.edu]

- 22. portal.research.lu.se [portal.research.lu.se]

- 23. Effects of adding low levels of a disulfide reducing agent on the disulfide interactions of β-lactoglobulin and κ-casein in skim milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Diisobutyl Disulfide: A Technical Guide to Toxicological Data and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl disulfide (DIBS) is an organic sulfur compound with the chemical formula C8H18S2. It is a colorless to pale yellow liquid with a distinct odor.[1] DIBS finds application as a chemical intermediate in various industrial syntheses.[1] A thorough understanding of its toxicological profile and associated safety information is paramount for its safe handling and use in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its structural analogs, details the experimental methodologies for key toxicological assessments, and visualizes potential toxicological pathways and experimental workflows.

Toxicological Data

Quantitative toxicological data for this compound is limited in the public domain. Therefore, a read-across approach using data from structurally similar dialkyl disulfides is employed to provide an indication of its potential toxicity.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects that may occur after a single exposure to a substance.

| Endpoint | Test Substance | Species | Route | Value | Reference |

| LD50 | Di-tert-butyl disulfide | Rat | Oral | 6200 mg/kg | [2] |

| LD50 | Di-tert-butyl disulfide | Rabbit | Dermal | > 2000 mg/kg | [2] |

| LD50 | Di-tert-butyl polysulfide | Rat | Oral | > 2000 mg/kg | [3] |

| LD50 | Di-tert-butyl polysulfide | Rabbit | Dermal | > 2000 mg/kg | [3] |

| LD50 | Diallyl disulfide | Rat | Oral | 260 mg/kg | [4] |

| LD50 | Diallyl disulfide | Rat | Dermal | 3.6 g/kg | [4] |

Note: Data for di-tert-butyl disulfide, di-tert-butyl polysulfide, and diallyl disulfide are presented as structural analogs to this compound.

Irritation

Irritation studies assess the potential of a substance to cause reversible inflammatory effects on the skin and in the eyes.

| Endpoint | Test Substance | Species | Observation | Classification | Reference |

| Skin Irritation | Unspecified Disulfide | Rabbit | Very slight erythema | Mild irritant | [1][5] |

| Eye Irritation | Unspecified Disulfide | Rabbit | Minimal conjunctival irritation | Minimally irritating | [6][7] |

Sensitization

Sensitization studies evaluate the potential of a substance to induce an allergic response after repeated contact.

| Endpoint | Test Substance | Species | Result | Reference |

| Skin Sensitization | Dipropyl disulfide | Guinea Pig | May cause sensitization by skin contact | [8] |

Note: Data for dipropyl disulfide is presented as a structural analog to this compound.

Mutagenicity

Mutagenicity assays are conducted to identify substances that can cause genetic mutations.

| Test Type | Test Substance | Result | Reference |

| Ames Test | Diallyl disulfide | Inhibited mutagenicity of boiled pork juice | [9] |

Note: Data for diallyl disulfide is presented as a structural analog to this compound.

Repeated Dose Toxicity

Experimental Protocols

The following sections detail the standardized methodologies for key toxicological experiments, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL of the undiluted test substance is applied to a small gauze patch, which is then applied to the prepared skin and covered with an occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored based on a standardized scale. The Primary Irritation Index (PII) is calculated to classify the substance's irritation potential.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chempoint.com [chempoint.com]

- 4. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Naturally occurring diallyl disulfide inhibits the formation of carcinogenic heterocyclic aromatic amines in boiled pork juice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Isomers of Diisobutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of diisobutyl disulfide, focusing on their synthesis, physicochemical properties, and potential biological relevance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction to this compound and its Isomers

This compound (C₈H₁₈S₂) is an organosulfur compound that can exist as several structural isomers depending on the arrangement of the butyl groups attached to the disulfide bond. These isomers exhibit distinct physicochemical properties that influence their reactivity, potential applications, and biological interactions. The four primary structural isomers are:

-

Di-n-butyl disulfide: A linear-chain isomer.

-

Di-sec-butyl disulfide: An isomer with secondary butyl groups.

-

Di-tert-butyl disulfide: A highly branched and sterically hindered isomer.

-

This compound (di-(2-methylpropyl) disulfide): The isomer with isobutyl groups.

The disulfide bond (S-S) is a key functional group, imparting unique chemical reactivity and serving as a crucial structural motif in many biological molecules, particularly in stabilizing the tertiary structure of proteins through cysteine-cysteine linkages.[1] In drug development, disulfide bonds are explored for creating prodrugs that can be cleaved under specific physiological conditions.[2]

Physicochemical Properties

The structural variations among the this compound isomers lead to significant differences in their physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Isomers

| Property | Di-n-butyl disulfide | Di-sec-butyl disulfide | Di-tert-butyl disulfide | This compound (di-(2-methylpropyl) disulfide) |

| CAS Number | 629-45-8 | 5943-30-6 | 110-06-5 | 1518-72-5 |

| Molecular Formula | C₈H₁₈S₂ | C₈H₁₈S₂ | C₈H₁₈S₂ | C₈H₁₈S₂ |

| Molar Mass ( g/mol ) | 178.36 | 178.36 | 178.36 | 178.36 |

| Appearance | Clear colorless to very slightly brown liquid | Colorless clear liquid (est.) | Colorless liquid | Clear colorless to light yellow liquid |

| Density (g/cm³) | 0.938 at 25°C | 0.942-0.954 at 20°C | 0.923 at 25°C | 0.93 |

| Boiling Point (°C) | 229-233 | 218-220 | 200-201 | 109 at 13 mmHg |

| Melting Point (°C) | -94 | - | - | -36.74 (estimate) |

| Flash Point (°C) | 93 | 67.22 | 62 | 67.2 |

| Refractive Index (n20/D) | 1.492 | 1.477-1.497 | 1.490 | 1.484-1.487 |

| Vapor Pressure | 52 mmHg at 37.7°C | 0.166 mmHg at 25°C | 51.7 mmHg at 37.7°C | 0.166 mmHg at 25°C |

Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11]

Synthesis and Experimental Protocols

The synthesis of this compound isomers can be achieved through several methods, most commonly via the oxidation of the corresponding thiols or by nucleophilic substitution reactions. Below are detailed protocols for common synthetic routes.

Synthesis of Symmetrical Disulfides by Oxidation of Thiols

A general and straightforward method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiols. Various oxidizing agents can be employed.

Protocol: Iodine-Catalyzed Aerobic Oxidation of Thiols

This method is efficient for the synthesis of symmetrical disulfides.

-

Materials:

-

Appropriate butyl thiol (n-butyl mercaptan, sec-butyl mercaptan, tert-butyl mercaptan, or isobutyl mercaptan)

-

Iodine (I₂)

-

Ethyl acetate (B1210297)

-

Oxygen (balloon)

-